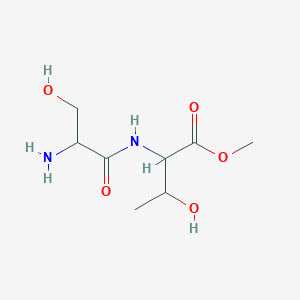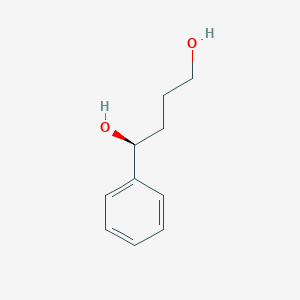
(1S)-1-phenylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Phenylbutane-1,4-diol is an organic compound characterized by a phenyl group attached to a butane chain with hydroxyl groups at the first and fourth carbon positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylbutane-1,4-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-phenyl-4-butanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired diol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and can be conducted at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions: (1S)-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
- Oxidation yields 1-phenyl-4-butanone or 1-phenylbutanal.
- Reduction yields 1-phenylbutane.
- Substitution yields various halogenated or sulfonated derivatives.
科学的研究の応用
(1S)-1-phenylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (1S)-1-phenylbutane-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
1-Phenyl-1,4-butanediol: Similar structure but lacks the stereochemistry of (1S)-1-phenylbutane-1,4-diol.
1-Phenyl-2,3-butanediol: Different positioning of hydroxyl groups.
1-Phenyl-1,2-ethanediol: Shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(1S)-1-phenylbutane-1,4-diol |
InChI |
InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-/m0/s1 |
InChIキー |
OKWLUBCSBVYYTC-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CCCO)O |
正規SMILES |
C1=CC=C(C=C1)C(CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


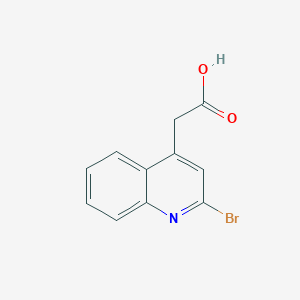
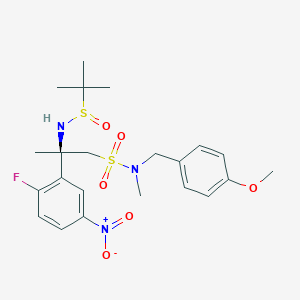
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)

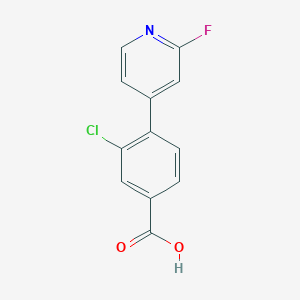
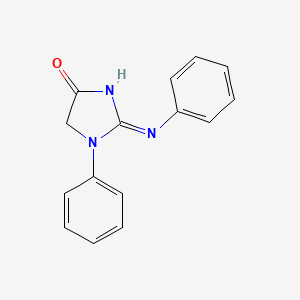
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
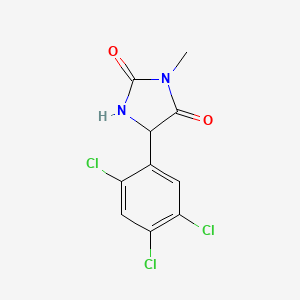
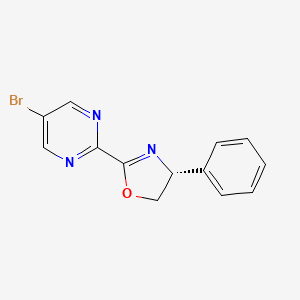
![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
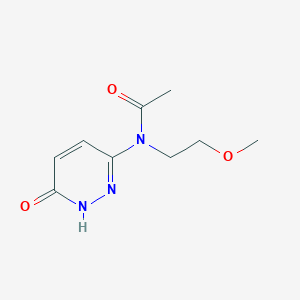
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
